heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate
Description
Heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate is a synthetic lipid derivative featuring a branched ester backbone, a tertiary amine linker, and functionalized alkyl chains. Its structure includes:
- Heptadecan-9-yl ester: A long-chain hydrophobic moiety that enhances membrane integration.
- 3-Hydroxypropyl group: A hydrophilic substituent that improves solubility and interfacial interactions.
- 7-Nonoxy-7-oxoheptyl chain: A ketone-containing alkyl chain with a nonyl ether group, contributing to structural rigidity and biodegradability.
This compound is hypothesized to play a role in lipid-based drug delivery systems (e.g., lipid nanoparticles, LNPs) due to its amphiphilic nature, though specific applications remain under investigation .
Properties
Molecular Formula |
C44H87NO5 |
|---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-24-31-41-49-43(47)35-27-21-23-30-38-45(39-32-40-46)37-29-22-17-20-28-36-44(48)50-42(33-25-18-14-11-8-5-2)34-26-19-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
RLMRDTCSPQFBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate involves multiple steps:
Esterification: The initial step involves the esterification of heptadecanoic acid with 3-hydroxypropylamine under acidic conditions to form heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate.
Oxidation: The next step involves the oxidation of the hydroxy group to form the corresponding ketone.
Etherification: The final step involves the etherification of the ketone with nonanol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and etherification processes using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester and amine functional groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions[][3].
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used[][3].
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C44H87NO5
- Molecular Weight : Approximately 710.17 g/mol
- Appearance : Colorless to light yellow liquid
- Solubility : Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide
The compound's structure includes a long hydrophobic tail and a hydrophilic head group, contributing to its ability to form lipid nanoparticles.
Drug Delivery Systems
Heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate has shown significant promise in drug delivery applications due to its ability to encapsulate various therapeutic agents.
Lipid Nanoparticle Formation
The amphiphilic nature of this compound allows it to form lipid nanoparticles that enhance the bioavailability of encapsulated drugs. These nanoparticles can protect sensitive therapeutic agents from degradation and facilitate their transport across biological membranes.
| Feature | Description |
|---|---|
| Encapsulation Efficiency | High; enhances bioavailability of drugs |
| Stability | Protects drugs from degradation |
| Cellular Uptake Enhancement | Facilitates improved cellular absorption |
Case Study: Anticancer Drug Delivery
In preliminary studies, this compound has been utilized in delivering anticancer agents. For instance, when combined with doxorubicin, the lipid nanoparticles demonstrated increased cytotoxicity against cancer cells compared to free drug formulations. This suggests that the compound can enhance the therapeutic efficacy of existing chemotherapeutics.
Gene Therapy Applications
Another significant application of this compound is in gene therapy, particularly as a delivery vehicle for RNA-based therapeutics.
RNA Delivery Vehicle
The compound acts as an ionizable amino lipid, which is crucial for the formation of lipid nanoparticles that can encapsulate mRNA or siRNA. This property is essential for developing mRNA vaccines and other RNA-based therapies.
| Application | Details |
|---|---|
| mRNA Vaccines | Enhances stability and delivery of mRNA |
| siRNA Therapeutics | Facilitates cellular uptake and gene silencing |
Potential Therapeutic Uses
Beyond drug delivery and gene therapy, this compound may have direct therapeutic effects due to its unique chemical structure.
Anti-Cancer Properties
Research indicates that compounds with similar structures exhibit potential anti-cancer properties. The ability to modulate cellular responses makes this compound a candidate for further investigation in cancer treatment protocols.
Modulation of Cellular Responses
Studies have shown that this compound can influence cellular signaling pathways, potentially leading to therapeutic interventions in various diseases.
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate involves its interaction with lipid bilayers and cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound is compared below with structurally related lipids, including SM-102 (a known LNP component) and other cationic/neutral lipids from recent literature (Table 1).
Table 1. Comparative Analysis of Structural Features
*Calculated based on structural similarity to SM-102.
Functional Differences and Implications
a) Hydrophilic Head Group Modifications
- The 2-hydroxycyclohexyl variant () introduces steric bulk and rigidity, which may reduce fluidity but increase bilayer stability .
b) Alkyl Chain Variations
- Longer chains (e.g., undecyloxy in SM-102) enhance hydrophobic anchoring but may compromise cellular uptake efficiency .
c) Cationic vs. Neutral Characteristics
- Unlike the dimethylamino-containing lipid (), the target compound and SM-102 are ionizable lipids with pH-dependent charge profiles, critical for endosomal escape in mRNA delivery .
Research Findings and Performance Metrics
Drug Delivery Efficiency
- SM-102 has demonstrated >90% encapsulation efficiency for mRNA in LNPs, attributed to its optimized balance of hydrophobicity and ionizability .
- The target compound’s 3-hydroxypropyl group may improve biocompatibility, but its shorter ketone-containing chain could reduce payload retention compared to SM-102.
Toxicity Profiles
- Cationic lipids like 3-(dimethylamino)propane-1,2-diyl ditetradecanoate exhibit higher cytotoxicity (IC₅₀ < 50 μM) due to strong electrostatic interactions with cell membranes, whereas ionizable lipids (e.g., SM-102) show lower toxicity (IC₅₀ > 200 μM) .
Biological Activity
Heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate, also known as a complex lipid compound, has garnered attention in biomedical research due to its unique structural properties and potential applications in drug delivery systems. This article will explore the biological activity of this compound, summarizing key findings from various studies, including its chemical properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 710.17 g/mol. The compound features a long aliphatic chain that contributes to its hydrophobic characteristics, making it suitable for incorporation into lipid nanoparticles.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 710.17 g/mol |
| Appearance | Colorless to yellowish oily liquid |
| Solubility | Insoluble in water; soluble in DMSO, methanol, ethanol |
This compound exhibits significant biological activity primarily due to its amphiphilic nature. This characteristic enables the compound to interact effectively with biological membranes, facilitating cellular uptake and enhancing drug delivery efficiency.
- Lipid Nanoparticle Formation : The compound is utilized in the formulation of lipid nanoparticles, which are effective carriers for RNA and other therapeutic agents. Its ability to form stable nanoparticles enhances the bioavailability of encapsulated drugs .
- Cell Membrane Interaction : The amino group present in the structure allows for strong interactions with cell membranes, promoting endocytosis and subsequent release of therapeutic agents within target cells .
Therapeutic Applications
Research indicates that this compound has potential applications in various therapeutic areas:
- Gene Delivery : The compound has been studied for its role as a delivery vehicle for RNA-based therapies, including mRNA vaccines .
- Antitumor Activity : Preliminary studies suggest that lipid nanoparticles containing this compound may enhance the efficacy of chemotherapeutic agents by improving their solubility and targeting capabilities .
Case Studies
- Study on RNA Delivery : A study demonstrated that lipid nanoparticles formulated with this compound significantly improved the delivery efficiency of mRNA vaccines in preclinical models. The results indicated a robust immune response compared to conventional delivery methods .
- Anticancer Efficacy : In vitro studies have shown that the incorporation of this lipid into nanoparticle formulations leads to increased apoptosis in cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment .
Q & A
Basic: What are the established synthetic routes for heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate?
The synthesis involves multi-step organic reactions, typically starting with octanoic acid derivatives and hydroxypropyl amines. Key steps include:
- Acylation : Coupling the hydroxypropylamine group to the octanoate backbone.
- Alkylation : Introducing the branched C17 tail (heptadecan-9-yl) and functionalizing the 7-nonoxy-7-oxoheptyl chain.
- Esterification : Finalizing the ester linkages critical for lipid nanoparticle (LNP) stability .
Reaction conditions (e.g., temperature, solvent polarity) are tightly controlled to optimize yield (>70%) and purity (>95%) .
Basic: How is the structural integrity of this compound validated in research settings?
Advanced analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : Confirms the positioning of the 3-hydroxypropyl and 7-nonoxy-7-oxoheptyl groups.
- Mass Spectrometry (MS) : Validates the molecular weight (≈710.17 g/mol) and detects impurities.
- Chromatography (HPLC) : Assesses purity and stability under storage conditions (e.g., -20°C) .
Advanced: What structural features enable its role in mRNA vaccine delivery?
The compound’s design includes:
- Ionizable tertiary amine : Protonates in endosomes (pH 4–6), enabling mRNA release via the "proton sponge" effect.
- Hydrophobic C17 tail : Stabilizes LNPs by interacting with cholesterol and phospholipids (e.g., DSPC).
- Ester linkages : Enhance biodegradability, reducing hepatic toxicity compared to non-cleavable ether bonds .
In vitro studies show >80% mRNA encapsulation efficiency and sustained protein expression in hepatocytes .
Advanced: How do researchers resolve contradictions in biodistribution data across animal models?
Discrepancies in liver vs. spleen accumulation are addressed via:
- Species-specific adjustments : Rats show higher hepatic uptake (≈60% dose/g tissue) vs. primates (≈40%) due to lipoprotein binding differences.
- Dosing regimens : Fractionated dosing in non-human primates reduces off-target accumulation .
- Radiolabeling (¹⁴C) : Tracks metabolites (e.g., ester hydrolysis products) to quantify clearance pathways .
Advanced: What computational models predict its behavior in lipid nanoparticle formulations?
Molecular dynamics (MD) simulations at atomistic resolution:
- Bilayer curvature analysis : Neutral lipids aggregate into hydrophobic cores at >40 mol%, reducing bilayer order (Sₐₐ < 0.2).
- Protonated lipid distribution : Localizes to high-curvature regions, mimicking endosomal escape mechanisms observed in vivo .
These models guide formulation optimization (e.g., phospholipid-to-ionizable lipid ratios).
Basic: What are its primary applications beyond mRNA vaccines?
- Gene therapy : Delivers CRISPR-Cas9 components with >50% transfection efficiency in in vitro models.
- Cancer therapeutics : Encapsulates siRNA targeting oncogenes (e.g., KRAS) with tumor suppression in xenograft models .
Advanced: How is metabolic stability assessed for this compound?
- Hepatocyte assays : Incubation with rat/human hepatocytes identifies primary metabolites (e.g., β-oxidation products).
- Mass balance studies : ⁴⁴% of administered dose is excreted in bile within 24 hours, indicating hepatic clearance .
- CYP450 inhibition assays : No significant inhibition (IC₅₀ > 100 µM), supporting low drug-drug interaction risk .
Advanced: What strategies improve its transfection efficiency in polarized cells (e.g., airway epithelia)?
- Surface PEGylation : Reduces mucociliary clearance (e.g., PEG-DMG at 1.5 mol%).
- pH-responsive modifiers : Incorporation of histidine derivatives enhances endosomal escape (≈3-fold increase in luciferase expression) .
Basic: How does it compare structurally to SM-102 and ALC-0315?
Advanced: What quality control parameters are critical for batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
